4,4',4''-(1H-imidazole-2,4,5-triyl)tripyridine
Overview
Description
4,4’,4’'-(1H-imidazole-2,4,5-triyl)tripyridine is a heterocyclic compound with the molecular formula C18H13N5. It is characterized by the presence of an imidazole ring fused with three pyridine rings.
Mechanism of Action
Target of Action
It is known that this compound is used as a ligand in the synthesis of metal-organic frameworks (mofs) . MOFs are compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures.
Mode of Action
The mode of action of 4,4’,4’'-(1H-imidazole-2,4,5-triyl)tripyridine is primarily through its role as a ligand in the formation of MOFs . As a ligand, it binds to metal ions, facilitating the formation of the complex structures that characterize MOFs. The exact nature of these interactions and the resulting changes would depend on the specific metal ions and the conditions under which the MOF is synthesized.
Result of Action
Its primary known function is as a ligand in the synthesis of MOFs, contributing to the formation of these complex structures .
Action Environment
The action, efficacy, and stability of 4,4’,4’'-(1H-imidazole-2,4,5-triyl)tripyridine as a ligand in MOF synthesis can be influenced by various environmental factors. These may include the presence of other chemicals, temperature, pH, and the specific metal ions used in the MOF synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’,4’'-(1H-imidazole-2,4,5-triyl)tripyridine typically involves the reaction of 2,4,5-tris(pyridin-4-yl)imidazole with appropriate reagents under controlled conditions. One common method includes the use of glacial acetic acid as a solvent and heating the mixture to reflux at 120°C for several hours .
Industrial Production Methods
The key is to ensure the purity and yield of the product through careful control of reaction parameters and purification processes .
Chemical Reactions Analysis
Types of Reactions
4,4’,4’'-(1H-imidazole-2,4,5-triyl)tripyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in substitution reactions, particularly at the pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenated compounds and nucleophiles are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional functional groups, while reduction can lead to the formation of partially or fully reduced imidazole compounds .
Scientific Research Applications
4,4’,4’'-(1H-imidazole-2,4,5-triyl)tripyridine has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Similar Compounds
2,4,5-tris(pyridin-4-yl)imidazole: A structurally similar compound with three pyridine rings attached to an imidazole core.
4,4’,4’'-(1H-imidazole-2,4,5-triyl)tribenzoic acid: Another related compound with benzoic acid groups instead of pyridine rings.
Uniqueness
4,4’,4’'-(1H-imidazole-2,4,5-triyl)tripyridine is unique due to its specific arrangement of pyridine rings around the imidazole core, which imparts distinct chemical and physical properties. This unique structure makes it valuable for applications in coordination chemistry and materials science .
Properties
IUPAC Name |
4-(2,4-dipyridin-4-yl-1H-imidazol-5-yl)pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N5/c1-7-19-8-2-13(1)16-17(14-3-9-20-10-4-14)23-18(22-16)15-5-11-21-12-6-15/h1-12H,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJOAHXHOXMAHOG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=C(N=C(N2)C3=CC=NC=C3)C4=CC=NC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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